Pregn-5-ene-3,20-dione

Description

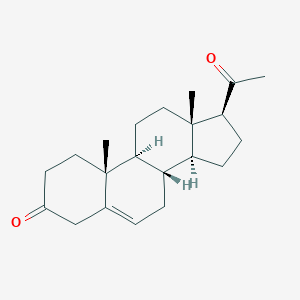

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,16-19H,5-12H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRHZPCIEGLWGK-LEKSSAKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801318941 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-09-5 | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC12875 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pregn-5-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801318941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pregn-5-ene-3,20-dione | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062521 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Fundamental Position Within the Steroidogenesis Pathway

The synthesis of all steroid hormones begins with cholesterol. genome.jp Through a series of enzymatic reactions, this 27-carbon molecule is converted into the foundational 21-carbon steroid, pregnenolone (B344588). genome.jpwikipedia.org It is at this juncture that Pregn-5-ene-3,20-dione makes its brief but crucial appearance.

Pregnenolone is converted to progesterone (B1679170) in a two-step reaction catalyzed by a single multi-functional enzyme complex known as 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). ontosight.aioup.comreactome.org In the first step, the 3β-hydroxyl group of pregnenolone is oxidized by the dehydrogenase component of the enzyme, forming the intermediate this compound. reactome.orgnih.gov Immediately following its formation, the isomerase component of the same enzyme catalyzes the migration of the double bond from the C5-C6 position (the "Δ⁵" position) to the C4-C5 position (the "Δ⁴" position). wikipedia.orgnih.govmetacyc.org This rapid isomerization yields the stable and biologically potent hormone, progesterone. reactome.org

This conversion is the gateway to the "Δ⁴ pathway" of steroidogenesis, from which mineralocorticoids, glucocorticoids, and some androgens are derived. genome.jpwikipedia.org Progesterone itself is the direct precursor to hormones like aldosterone (B195564) and cortisol. glowm.comnewworldencyclopedia.org Alternatively, pregnenolone can be shunted into the "Δ⁵ pathway" via hydroxylation to form 17α-hydroxypregnenolone, leading to the production of other androgens like dehydroepiandrosterone (B1670201) (DHEA). wikipedia.orgglowm.com Therefore, the reaction that proceeds via the this compound intermediate is a critical control point that directs the flow of precursors toward the progesterone-dependent branches of steroid synthesis.

Interactive Table 1: Key Molecules in the Conversion of Pregnenolone to Progesterone

| Molecule | Class | Role | Enzyme |

| Pregnenolone | Steroid Precursor | Starting substrate | 3β-hydroxysteroid dehydrogenase |

| This compound | Intermediate | Transient product | Δ⁵-Δ⁴ isomerase |

| Progesterone | Progestogen Hormone | Final product of this step | N/A |

Historical Context of Its Identification and Role in Steroid Hormone Synthesis

Enzymatic Formation from Pregnenolone

The creation of this compound from pregnenolone is a key reaction in steroid synthesis. encyclopedia.pub This conversion is facilitated by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5→4-isomerase (HSD3B). wikipedia.orgoup.comnih.govresearchgate.netoup.comgenecards.orgplos.orgoup.com

Catalytic Role of 3β-Hydroxysteroid Dehydrogenase/Δ5→4-Isomerase (HSD3B)

HSD3B is a bifunctional enzyme, meaning it has two distinct catalytic activities that work in sequence. uniprot.orguniprot.org First, the dehydrogenase component acts on pregnenolone. This is followed by the isomerase component, which modifies the steroid structure to form this compound. uniprot.orguniprot.org

Following the action of the dehydrogenase, the Δ5→4-isomerase activity of HSD3B comes into play. nih.govuniprot.org This component of the enzyme catalyzes the shift of the double bond from the B ring (Δ5) to the A ring (Δ4) of the steroid nucleus. plos.org This isomerization is essential for the formation of biologically active steroid hormones.

Cofactor Requirements for HSD3B Activity

The enzymatic activity of HSD3B is dependent on the presence of specific cofactors. The dehydrogenase function requires nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as an oxidizing agent. nih.govresearchgate.netoup.comgenecards.orgplos.orguniprot.org The subsequent isomerase activity utilizes the NADH produced during the dehydrogenase step. oup.com The binding of NAD+ has been shown to be influenced by interactions with other proteins, such as cytochrome b5, which can increase the enzyme's affinity for its cofactor. nih.gov

Cellular and Subcellular Localization of Biosynthetic Enzymes

HSD3B is a membrane-bound enzyme and has a dual localization within the cell. plos.orguniprot.org It is found in both the endoplasmic reticulum and the mitochondria. oup.comnih.govgenecards.org This distribution allows for the efficient processing of steroid precursors at different cellular sites. nih.gov Specifically, it has been localized to the smooth endoplasmic reticulum and the inner mitochondrial membrane. nih.govresearchgate.net

Tissue-Specific Biosynthetic Pathways of this compound

The biosynthesis of this compound occurs in various steroidogenic tissues. In humans, two main isoforms of HSD3B exist: HSD3B1 and HSD3B2. wikipedia.org HSD3B1 is primarily expressed in the placenta and peripheral tissues, while HSD3B2 is the predominant form in the adrenal glands, ovaries, and testes. oup.complos.org This tissue-specific expression allows for the differential regulation of steroid hormone production throughout the body. For instance, in the adrenal cortex, HSD3B2 is crucial for the synthesis of glucocorticoids and mineralocorticoids. nih.gov In the gonads, it is essential for the production of sex steroids. nih.gov

Interactive Data Table: Key Enzymes and Their Functions

| Enzyme | Function | Substrate | Product | Cellular Location |

| 3β-Hydroxysteroid Dehydrogenase/Δ5→4-Isomerase (HSD3B) | Catalyzes the conversion of pregnenolone to progesterone. wikipedia.org | Pregnenolone | This compound | Endoplasmic Reticulum, Mitochondria oup.comnih.govgenecards.org |

The Intricate Biosynthesis of this compound

This compound is a pivotal intermediate in the complex cascade of steroid hormone production. Its formation from pregnenolone is a critical step, catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD). This article delves into the biosynthesis of this compound across various steroidogenic tissues and the intricate regulatory mechanisms that govern its production.

Biosynthesis of this compound

The conversion of pregnenolone to this compound is a fundamental reaction in the synthesis of all classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.gov This process is not confined to a single organ but occurs in several key steroidogenic tissues throughout the body.

Adrenal Gland Biosynthesis

In the adrenal cortex, the synthesis of this compound is a crucial step in the production of corticosteroids and adrenal androgens. nih.govoncohemakey.com The initial and rate-limiting step in steroidogenesis is the conversion of cholesterol to pregnenolone by the enzyme CYP11A1, located in the inner mitochondrial membrane. oncohemakey.compnas.org Pregnenolone then diffuses from the mitochondria to the endoplasmic reticulum, where it serves as the substrate for 3β-HSD. oncohemakey.com The human adrenal cortex primarily expresses the type II isoform of 3β-HSD (HSD3B2), which facilitates the conversion of pregnenolone to this compound. nih.govreactome.org This intermediate is then further metabolized to produce progesterone, which is a precursor for both cortisol and aldosterone (B195564). wikipedia.orgnih.gov The adrenal gland is also a significant source of dehydroepiandrosterone (B1670201) (DHEA), which is synthesized from 17α-hydroxypregnenolone. wikipedia.org

Gonadal Biosynthesis (Ovary and Testis)

The gonads, the ovaries and testes, are primary sites of sex steroid production, and the biosynthesis of this compound is integral to this process. nih.gov Similar to the adrenal glands, the gonads express the type II isoform of 3β-HSD (HSD3B2). reactome.orgreactome.org

In the ovaries, particularly in the corpus luteum, this compound is an essential precursor for the synthesis of progesterone. wikipedia.orgnih.gov Progesterone plays a vital role in regulating the menstrual cycle and maintaining pregnancy. wikipedia.orgontosight.ai Luteinizing hormone (LH) stimulates the production of progesterone in the corpus luteum. reactome.org Studies in rats have shown that the activity of 3β-HSD in ovarian corpora lutea decreases around the time of parturition. merckmillipore.comnih.gov

In the testes, this compound is a key intermediate in the synthesis of androgens, most notably testosterone (B1683101). researchgate.net Research on human fetal testes has demonstrated the presence and activity of the necessary enzymes, including 3β-HSD, for the conversion of pregnenolone to androgens as early as the first trimester. nih.gov

Placental Biosynthesis during Gestation

During pregnancy, the placenta becomes a major site of steroid hormone production, essential for maintaining the gestational state. reactome.orgontosight.ai The human placenta expresses high levels of the type I isoform of 3β-HSD (HSD3B1). nih.govreactome.orgreactome.org This enzyme catalyzes the conversion of pregnenolone, which is largely derived from the fetal adrenal glands in the form of pregnenolone sulfate, to this compound. cas.cz This intermediate is then rapidly isomerized to progesterone. nih.govnih.gov Placental progesterone production is critical for the maintenance of pregnancy. ontosight.ai

Biosynthesis in Other Steroidogenic Tissues (e.g., skin)

Steroidogenesis is not limited to the classic endocrine glands. The skin is also recognized as a peripheral steroidogenic tissue. reactome.org The type I isoform of 3β-HSD (HSD3B1) is found in the skin, indicating its capacity to synthesize this compound from pregnenolone. reactome.orgreactome.org This localized production of steroids in the skin may have various physiological roles.

Regulatory Mechanisms Governing this compound Biosynthesis

The production of this compound is tightly controlled through complex regulatory mechanisms that involve both the expression of the key enzyme, 3β-HSD, and the influence of various hormones and local factors.

Enzyme Expression and Transcriptional Regulation

The expression of the 3β-HSD enzymes is tissue-specific and subject to intricate transcriptional regulation. nih.govresearchgate.net In humans, two main isoforms exist, encoded by the HSD3B1 and HSD3B2 genes. nih.gov The HSD3B1 gene is primarily expressed in the placenta and skin, while the HSD3B2 gene is expressed in the adrenal glands and gonads. nih.govreactome.org

The transcriptional regulation of the HSD3B2 gene, in particular, has been a subject of extensive research. Studies have shown that a combination of transcription factors, including GATA, Nur77, and steroidogenic factor 1 (SF-1)/liver receptor homolog-1 (LRH-1), work in concert to regulate its expression. plos.org The nuclear receptor SF-1 is known to be a key controller of human 3β-HSD type II expression. researchgate.net The coordinated action of these transcription factors is crucial for the tissue-specific expression of HSD3B2. plos.org

Hormonal and Local Factor Modulation of Synthesis

The synthesis of this compound is modulated by various hormones and local factors that influence the activity of the steroidogenic machinery. The rate-limiting step in steroidogenesis, the delivery of cholesterol to the inner mitochondrial membrane where CYP11A1 resides, is acutely stimulated by hormones such as adrenocorticotropic hormone (ACTH) in the adrenal glands and LH in the gonads. oncohemakey.comnih.gov

In the adrenal cortex, ACTH and angiotensin II are key stimulators of steroid production. researchgate.net In the gonads, LH and human chorionic gonadotropin (hCG) play a central role in regulating 3β-HSD transcription and activity. nih.gov For instance, in Leydig cells, 3β-HSD transcription is regulated via the LH/hCG receptor. nih.gov

Furthermore, local factors within the tissues can also influence the synthesis of this compound. For example, studies have shown that the upregulation of CYP11A1 in placental trophoblast cells can lead to increased production of pregnenolone and subsequently progesterone. frontiersin.org

Metabolic Transformations of Pregn 5 Ene 3,20 Dione

Conversion to Progesterone (B1679170) and Other Downstream Steroids

The conversion of Pregn-5-ene-3,20-dione into progesterone is a cornerstone of steroidogenesis, enabling the synthesis of progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens.

The identification of this compound during incubations of pregnenolone (B344588) with placental mitochondrial preparations provided the first direct evidence for this Δ5,3-ketone intermediate in the pathway to progesterone. nih.gov In humans, two distinct HSD3B isoenzymes have been identified, encoded by the HSD3B1 and HSD3B2 genes. wikipedia.orgfrontiersin.org These isoenzymes share a high degree of homology but exhibit different tissue-specific expression patterns, allowing for differential regulation of steroid hormone biosynthesis. oup.comreactome.org

| Property | HSD3B1 (Type I) | HSD3B2 (Type II) |

| Primary Tissues | Placenta, skin, breast, prostate oup.comreactome.org | Adrenal glands, gonads (ovary, testis) oup.comreactome.org |

| Primary Function | Production of progesterone for pregnancy maintenance; peripheral steroid metabolism frontiersin.orgnih.gov | Biosynthesis of glucocorticoids, mineralocorticoids, and gonadal androgens oup.comfrontiersin.org |

| Clinical Relevance | Polymorphisms may be involved in cancer; no deficiency reported frontiersin.org | Mutations cause congenital adrenal hyperplasia oup.comfrontiersin.org |

This table summarizes the key characteristics and locations of the two primary human HSD3B isoenzymes involved in the isomerization of this compound.

This compound is a crucial link in the synthesis of glucocorticoids, such as cortisol. The glucocorticoid pathway begins with pregnenolone, which is hydroxylated at the 17α-position to form 17α-hydroxypregnenolone. reactome.org This compound is then acted upon by HSD3B2 in the adrenal glands. reactome.org The HSD3B2 enzyme first dehydrogenates the 3β-hydroxyl group to create a 17α-hydroxylated form of this compound (this compound-17-ol). reactome.orgreactome.org Subsequently, the isomerase activity of HSD3B2 shifts the double bond to yield 17α-hydroxyprogesterone. reactome.orgreactome.org This product is then further hydroxylated in successive steps by the enzymes CYP21A2 (21-hydroxylase) and CYP11B1 (11β-hydroxylase) to ultimately form cortisol, the primary human glucocorticoid. reactome.orgwikipedia.org

The HSD3B-mediated conversion of Δ5-3β-hydroxysteroids to Δ4-ketosteroids is an obligatory step for the production of all active androgens and, subsequently, estrogens. oup.comnih.gov The pathway to androgens diverges at the level of dehydroepiandrosterone (B1670201) (DHEA). DHEA is converted by HSD3B to androstenedione (B190577). wikipedia.org Androstenedione is a key C19 steroid that can then be converted to testosterone (B1683101) by the action of 17β-hydroxysteroid dehydrogenase (17β-HSD). plos.org Testosterone can be further metabolized to the more potent androgen, 5α-dihydrotestosterone (DHT), or it can be aromatized to form the primary estrogen, estradiol. plos.orgwikipedia.org Therefore, the isomerization reaction that converts the Δ5 configuration, as seen in this compound and its C19 analogue, is essential for creating the Δ4 structure characteristic of hormonally active androgens like testosterone and their estrogenic derivatives. oup.com

Reduction Pathways of this compound

While the isomerization to progesterone is the major metabolic route for this compound, subsequent reduction pathways acting on progesterone lead to a class of neuroactive steroids known as pregnanes. These pathways primarily involve the reduction of the Δ4 double bond and the keto groups at positions 3 and 20.

Following the rapid isomerization of this compound to progesterone, progesterone can be metabolized into 5α-reduced pregnanes. nih.gov One of the major metabolites is 5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP). nih.govnih.govselleckchem.com This compound has been measured in various human tissues, including the brain and peripheral blood. nih.govnih.gov 5α-pregnane-3,20-dione can be further reduced at the 3-position to form 3α-hydroxy-5α-pregnan-20-one, commonly known as allopregnanolone (B1667786). nih.govnih.gov Both 5α-pregnane-3,20-dione and allopregnanolone are considered significant metabolites of progesterone, and their concentrations can vary depending on the endocrine state, such as during the menstrual cycle. nih.govnih.gov

The conversion of progesterone to 5α-pregnane-3,20-dione is catalyzed by the enzyme 5α-reductase (SRD5A). nih.govwikipedia.org Studies have shown that the concentration of 5α-pregnane-3,20-dione in the blood during the luteal phase of the menstrual cycle is proportional to the amount of available progesterone substrate for the 5α-reductase enzyme system. nih.gov There are different isozymes of 5α-reductase, with SRD5A1 and SRD5A2 being well-characterized. wikipedia.org

The subsequent conversion of 5α-pregnane-3,20-dione to allopregnanolone is carried out by reductive 3α-hydroxysteroid dehydrogenases (3α-HSDs), which belong to the aldo-keto reductase (AKR) superfamily, specifically enzymes like AKR1C2. wikipedia.orghmdb.ca These enzymes catalyze the reduction of the 3-keto group to a 3α-hydroxyl group, completing the synthesis of this neuroactive steroid. wikipedia.org

| Enzyme Family | Specific Enzyme(s) | Substrate | Product(s) |

| 5α-Reductase | SRD5A1, SRD5A2 | Progesterone | 5α-pregnane-3,20-dione (5α-DHP) |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C2, AKR1C4 | 5α-pregnane-3,20-dione (5α-DHP) | 3α-hydroxy-5α-pregnan-20-one (Allopregnanolone) |

This table outlines the key enzymes and their roles in the reduction pathways that metabolize progesterone into 5α-reduced pregnanes.

Stereospecificity of Reductive Transformations

The reduction of the keto groups and the double bond in this compound is a critical step in its metabolism, leading to the formation of various stereoisomers with distinct biological activities. These reactions are catalyzed by a group of enzymes known as oxidoreductases, particularly the aldo-keto reductase (AKR) superfamily and 5α/5β-reductases.

The reduction of the 3-keto and 20-keto groups of pregnane (B1235032) steroids is primarily carried out by members of the AKR1C subfamily (AKR1C1–AKR1C4). These enzymes exhibit distinct substrate specificities and stereoselectivities, leading to the formation of either 3α- or 3β-hydroxy and 20α- or 20β-hydroxy steroids. For instance, in the metabolism of 5β-dihydroprogesterone (a metabolite of progesterone), human AKR1C1, AKR1C2, and AKR1C4 predominantly catalyze the formation of the 3α-hydroxy steroid. AKR1C1 can also produce 20α-hydroxy metabolites. The stereochemical outcome of these reductions is crucial as 3α-hydroxysteroids often exhibit neuroactive properties, while 3β-hydroxysteroids can have different or even opposing effects.

The reduction of the Δ5 double bond of this compound is a prerequisite for the subsequent action of many reductases that act on the 3-keto group. This compound is an intermediate in the conversion of pregnenolone (pregn-5-ene-3β-ol-20-one) to progesterone (pregn-4-ene-3,20-dione), a reaction catalyzed by 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase. nih.gov Following its conversion to progesterone, the Δ4 double bond can be reduced by 5α-reductase or 5β-reductase, yielding 5α-pregnane-3,20-dione (5α-dihydroprogesterone) or 5β-pregnane-3,20-dione, respectively. nih.gov This reduction is stereospecific, resulting in a planar A/B ring junction in 5α-pregnanes and a bent A/B cis-ring junction in 5β-pregnanes. nih.gov These structural differences significantly influence the biological activity of the resulting steroids.

Enzymes Involved in Reductive Transformations of Pregnane Steroids

| Enzyme Family | Specific Enzymes | Substrate Moiety | Stereospecific Outcome | Resulting Metabolites |

|---|---|---|---|---|

| Aldo-Keto Reductases (AKRs) | AKR1C1, AKR1C2, AKR1C4 | 3-keto group | Predominantly 3α-hydroxy | 3α-hydroxysteroids |

| Aldo-Keto Reductases (AKRs) | AKR1C1 | 20-keto group | 20α-hydroxy | 20α-hydroxysteroids |

| 5α/β-Reductases | 5α-reductase | Δ4-double bond (of progesterone) | 5α-configuration | 5α-pregnanediones |

| 5α/β-Reductases | 5β-reductase | Δ4-double bond (of progesterone) | 5β-configuration | 5β-pregnanediones |

Hydroxylation and Other Enzymatic Functional Group Modifications

Hydroxylation is a key metabolic pathway for steroids, catalyzed primarily by cytochrome P450 (CYP) enzymes. This process introduces hydroxyl groups at various positions on the steroid nucleus, altering their biological activity, solubility, and facilitating their further metabolism and excretion. While specific hydroxylation patterns for this compound are not extensively detailed, inferences can be drawn from the metabolism of structurally similar pregnane steroids like progesterone.

CYP3A4 is a major enzyme involved in steroid hydroxylation, typically at the 6β-position. semanticscholar.org Other CYP enzymes can introduce hydroxyl groups at various other positions, including 2α, 6α, 7α, 11β, 16α, 17α, and 21. nih.gov The regioselectivity and stereospecificity of these hydroxylations are determined by the specific CYP isoform involved. For instance, some fungal P450 enzymes have been shown to hydroxylate progesterone at the 11α-position, while others can introduce hydroxyl groups at the 7β, 14α, or 15α positions. Bacterial CYP enzymes also exhibit diverse steroid hydroxylating activities, with some showing high specificity for the 16α-position. nih.gov

Conjugation reactions represent a major pathway for the inactivation and elimination of steroids and their metabolites. These reactions involve the attachment of polar molecules, such as glucuronic acid or sulfate, to the steroid nucleus, thereby increasing their water solubility and facilitating their excretion in urine and bile.

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). Steroid glucuronides are major metabolites found in urine. While direct evidence for the glucuronidation of this compound is limited, its reduced metabolites, such as pregnanediols, are known to be extensively glucuronidated. nih.gov

Sulfation is another important conjugation pathway, catalyzed by sulfotransferases (SULTs). Steroid sulfates can act as a circulating reservoir of inactive hormones that can be reactivated by sulfatases in target tissues. Pregnenolone, the precursor to this compound, is readily sulfated to pregnenolone sulfate.

Comparative Metabolic Studies of this compound

The metabolism of this compound and related pregnanes exhibits significant variation across different species.

Human: In the human placenta, this compound is a confirmed intermediate in the conversion of pregnenolone to progesterone. nih.gov The metabolism of progesterone in humans leads to a variety of reduced and hydroxylated metabolites, which are then conjugated for excretion. nih.gov

Rat: In the rat, the metabolism of pregnenolone to testosterone in the testis appears to proceed primarily through the Δ4 pathway, suggesting that this compound is rapidly converted to progesterone. nih.gov The rat ovary shows a significant increase in 20α-hydroxy steroid dehydrogenase activity around parturition, redirecting pregnenolone metabolism away from progesterone. nih.gov

Hamster: In the pregnant hamster placenta, pregnenolone is converted to progesterone and a variety of other metabolites, including 5α- and 5β-pregnanediones and several hydroxylated products. nih.gov The hamster uterus also metabolizes progesterone to 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one. researchgate.net

Mare: In the pregnant mare, progesterone levels are low in the latter half of gestation, while 5α-reduced pregnanes, such as 5α-dihydroprogesterone, are elevated and are thought to provide progestational support. This indicates a significant role for 5α-reductase in pregnane metabolism in this species.

The metabolic fate of this compound is highly dependent on the enzymatic machinery present in different tissues.

Placenta: The human placenta is a primary site of steroidogenesis during pregnancy. It expresses high levels of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase, which converts pregnenolone to progesterone via the intermediate this compound. nih.govnih.gov The hamster placenta also demonstrates a wide range of metabolic activities, including the formation of 5α- and 5β-reduced pregnanes and hydroxylated metabolites from pregnenolone. nih.gov

Uterus: The hamster uterus is capable of metabolizing progesterone to 5α-pregnane-3,20-dione and 3α-hydroxy-5α-pregnan-20-one, indicating the presence of 5α-reductase and 3α-hydroxysteroid dehydrogenase. researchgate.net

Testis: The testis is the primary site of androgen synthesis. In humans, the conversion of pregnenolone to testosterone proceeds mainly via the Δ5 pathway, involving dehydroepiandrosterone. In contrast, the rat testis utilizes the Δ4 pathway, where pregnenolone is first converted to progesterone. nih.gov This suggests that in the rat testis, this compound is a key intermediate that is rapidly channeled towards progesterone production. Human testicular tissue contains the necessary enzymes, including 3β-hydroxysteroid dehydrogenase and steroid Δ-isomerase, to convert pregnenolone to progesterone.

Tissue-Specific Metabolism of Pregnane Steroids

| Tissue | Key Metabolic Activities | Primary Metabolites | Species |

|---|---|---|---|

| Placenta | 3β-HSD/Δ5-Δ4 isomerase, 5α/β-reductase, hydroxylases | Progesterone, 5α/β-pregnanediones, hydroxylated pregnanes | Human, Hamster |

| Uterus | 5α-reductase, 3α-HSD | 5α-pregnane-3,20-dione, 3α-hydroxy-5α-pregnan-20-one | Hamster |

| Testis | 3β-HSD/Δ5-Δ4 isomerase (leading to Δ4 pathway) | Progesterone (intermediate to testosterone) | Rat |

| Testis | Primarily Δ5 pathway | Dehydroepiandrosterone (intermediate to testosterone) | Human |

Microbial Biotransformation of this compound and Related Pregnanes

The microbial biotransformation of steroids, including pregnane derivatives, is a field of significant interest due to its potential for producing high-value steroidal drugs and their intermediates. Microorganisms, particularly fungi and bacteria, possess a diverse array of enzymes capable of catalyzing specific and often stereoselective modifications of the steroid nucleus. These transformations are conducted under mild conditions and can achieve chemical changes that are challenging to perform using conventional synthetic chemistry. This section will focus on the metabolic transformations of this compound and structurally related pregnanes, specifically examining hydroxylation, side-chain degradation, and the selectivity of these microbial processes.

Hydroxylation by Fungi and Bacteria

Microbial hydroxylation is a key reaction in the functionalization of the steroid skeleton, introducing hydroxyl groups at various positions. This can significantly alter the biological activity of the parent molecule. While direct studies on this compound are limited, extensive research on the closely related pregnenolone (3β-hydroxypregn-5-en-20-one) and progesterone (pregn-4-ene-3,20-dione) provides a strong basis for predicting its metabolic fate.

Fungi, in particular, are well-known for their ability to hydroxylate pregnanes. Various fungal species have been shown to introduce hydroxyl groups at positions such as 6β, 7α, 7β, 11α, 12β, 14α, and 15α. For instance, strains of Aspergillus niger are noted for their capacity to perform 11α-hydroxylation, a crucial step in the synthesis of corticosteroids. tandfonline.com The entomopathogenic fungus Isaria farinosa has demonstrated the ability to hydroxylate progesterone derivatives at the 6β, 11α, and 12β positions. nih.gov

The biotransformation of pregnenolone by various filamentous fungi has been extensively studied. Ulocladium chartarum has been reported to hydroxylate pregnenolone at the 7β and 14α positions. tandfonline.com Cladosporium sphaerospermum can introduce hydroxyl groups at the 6α, 6β, 7β, and 11α positions. tandfonline.com Furthermore, Backusella lamprospora has been shown to convert pregnenolone into 7α-hydroxypregnenolone and 7α,11α-dihydroxypregnenolone, demonstrating high selectivity for the axial 7α-position. nih.gov

Bacterial hydroxylation of pregnanes is also a significant area of research. Bacteria often possess cytochrome P450 monooxygenases that can catalyze highly specific hydroxylation reactions. While less common than fungal transformations for hydroxylation, certain bacterial strains can be engineered to express specific hydroxylating enzymes, offering a controlled system for steroid modification.

| Microorganism | Hydroxylation Position(s) | Product(s) |

|---|---|---|

| Ulocladium chartarum | 7β, 14α | 3β,7β-dihydroxypregn-5-en-20-one, 3β,14α-dihydroxypregn-5-en-20-one |

| Cladosporium sphaerospermum | 6α, 6β, 7β, 11α | 3β,6α-dihydroxypregn-5-en-20-one, 3β,6β-dihydroxypregn-5-en-20-one, 3β,7β-dihydroxypregn-5-en-20-one, 3β,11α-dihydroxypregn-5-en-20-one |

| Backusella lamprospora | 7α, 11α | 7α-hydroxypregnenolone, 7α,11α-dihydroxypregnenolone |

| Aspergillus niger | 11α | 11α-hydroxyprogesterone (from pregnenolone) |

| Isaria farinosa | 6β, 11α, 12β | Hydroxylated progesterone derivatives |

Side-Chain Degradation and Lactonization Mechanisms

Besides hydroxylation, microorganisms can also degrade the C-17 side chain of pregnane steroids. A common pathway for this degradation involves a Baeyer-Villiger oxidation, which leads to the formation of a lactone. This process is catalyzed by Baeyer-Villiger monooxygenases (BVMOs), enzymes that insert an oxygen atom adjacent to a carbonyl group.

The biotransformation of pregnanes by the fungus Penicillium lanosocoeruleum provides a clear example of this pathway. This microorganism can metabolize androstanes and pregnanes to their corresponding D-lactones. The cleavage of the pregnane side chain is a multi-step process that includes:

Baeyer-Villiger oxidation of the C-20 ketone to form an acetate (B1210297) ester.

Hydrolysis of the acetate to an alcohol.

Oxidation of the alcohol to a 17-ketone.

A second Baeyer-Villiger oxidation of the 17-ketone to form the D-lactone.

This lactonization pathway is a key step in the microbial degradation of progesterone to testololactone. For pregn-5-ene derivatives like pregnenolone, the transformation is often accompanied by the action of 3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase (3β-HSD), which converts the 3β-hydroxy-Δ5 moiety to a 3-keto-Δ4 structure. This initial conversion is crucial as the subsequent enzymatic steps often have a preference for the 3-keto-4-ene structure. The presence of a 3-keto group in this compound suggests that it could be a direct substrate for isomerization to progesterone, followed by the side-chain degradation pathway.

Regio- and Stereo-Selectivity in Microbial Systems

A hallmark of microbial biotransformations is their high degree of regio- and stereo-selectivity. The specific position and stereochemical orientation of the newly introduced functional group are determined by the active site of the microbial enzyme. This selectivity is influenced by the structure of the steroid substrate, including the presence and orientation of existing functional groups.

In the context of pregnane hydroxylation, the substitution pattern of the steroid nucleus can direct the position of hydroxylation. For example, the presence of a double bond at C-5 in this compound would likely influence the regioselectivity of hydroxylation compared to the saturated 5α-pregnane-3,20-dione. The π-electrons of the double bond can activate adjacent positions for hydroxylation.

The stereoselectivity of these reactions is also highly controlled. For instance, Backusella lamprospora exhibits a strong preference for axial 7α-hydroxylation of pregnenolone, with no formation of the 7β-epimer. nih.gov This high stereoselectivity is a significant advantage of microbial systems over chemical methods, which often produce mixtures of isomers.

The structure of the D-ring and the side chain at C-17 also play a crucial role in determining the metabolic fate. Slight modifications in this region can shift the transformation from hydroxylation to side-chain cleavage and lactonization. This highlights the intricate interplay between the substrate structure and the enzymatic machinery of the microorganism.

| Microorganism | Substrate | Primary Product(s) | Observed Selectivity |

|---|---|---|---|

| Backusella lamprospora | Pregnenolone | 7α-hydroxypregnenolone | Highly regioselective for C-7 and stereoselective for the α-position. |

| Aspergillus niger | Pregnenolone | 11α-hydroxyprogesterone | Regioselective for C-11 and stereoselective for the α-position, coupled with oxidation/isomerization at A/B rings. |

| Isaria farinosa | Progesterone | 6β,11α-dihydroxyprogesterone | Regioselective for C-6 and C-11, and stereoselective for β and α positions respectively. |

| Penicillium lanosocoeruleum | Progesterone | Testololactone | Selective for side-chain cleavage and lactonization via Baeyer-Villiger oxidation. |

Biological and Physiological Significance of Pregn 5 Ene 3,20 Dione

Position as a Critical Intermediate in Steroidogenesis Pathways

The significance of Pregn-5-ene-3,20-dione lies in its role as a central hub, connecting the initial stages of steroid synthesis with the divergent pathways leading to the production of progestogens, glucocorticoids, androgens, and estrogens.

The conversion of pregnenolone (B344588) to progesterone (B1679170) is a crucial step in steroidogenesis, and this compound is an indispensable intermediate in this transformation. bioscientifica.combioscientifica.com This conversion is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase (3β-HSD). wikipedia.orgfrontiersin.org The reaction involves two distinct enzymatic activities: the dehydrogenation of the 3β-hydroxyl group of pregnenolone to a 3-keto group, forming this compound, followed by the isomerization of the Δ5 double bond to the Δ4 position, yielding progesterone. wikipedia.orgwikipedia.org

This two-step process, with this compound as the intermediary, is fundamental for the production of progesterone, a hormone vital for the menstrual cycle, pregnancy, and embryogenesis. frontiersin.orgfullscript.com The enzyme 3β-HSD is therefore essential for the biosynthesis of all classes of steroid hormones. wikipedia.orgfrontiersin.org

Table 1: Key Steroidogenic Conversions Involving 3β-HSD

| Substrate | Intermediate | Product |

| Pregnenolone | This compound | Progesterone |

| 17α-Hydroxypregnenolone | 17α-Hydroxy-pregn-5-ene-3,20-dione | 17α-Hydroxyprogesterone |

| Dehydroepiandrosterone (B1670201) (DHEA) | Androst-5-ene-3,17-dione (B1197268) | Androstenedione (B190577) |

The pathway to glucocorticoids, such as cortisol, also proceeds through intermediates that are structurally related to this compound. The synthesis of cortisol begins with the hydroxylation of pregnenolone to 17α-hydroxypregnenolone. medscape.com This is followed by the action of 3β-HSD, which converts 17α-hydroxypregnenolone to 17α-hydroxyprogesterone. wikipedia.orgmedscape.com This conversion mirrors the pregnenolone to progesterone step, with 17α-hydroxy-pregn-5-ene-3,20-dione as the transient intermediate. 17α-hydroxyprogesterone is then further metabolized to produce cortisol, a glucocorticoid critical for regulating metabolism, immune response, and stress. nih.govwikipedia.org Therefore, the enzymatic activity that produces this compound is also essential for the glucocorticoid synthesis pathway. nih.gov

The production of androgens and estrogens is intrinsically linked to the same initial steps of steroidogenesis. Dehydroepiandrosterone (DHEA), a key androgen precursor, is converted to androstenedione by the action of 3β-HSD. wikipedia.orgfrontiersin.orgjcgo.org This reaction is analogous to the conversion of pregnenolone to progesterone, with androst-5-ene-3,17-dione as the intermediate. Androstenedione can then be converted to testosterone (B1683101), which in turn can be aromatized to form estradiol, a primary estrogen. researchgate.net Thus, the formation of the Δ4-3-keto steroid structure, facilitated by the generation of intermediates like this compound, is a recurring and essential theme in the biosynthesis of all classes of sex steroids.

Regulation of Downstream Steroid Production

The rate of steroid hormone production is tightly regulated to meet physiological demands. This compound, as a key intermediate, is central to this regulation through its influence on enzyme kinetics and substrate availability.

Enzyme activity in metabolic pathways is often regulated by feedback mechanisms, where the product of a reaction can inhibit the enzyme that catalyzes its formation. While specific studies detailing the direct product inhibition of 3β-HSD by this compound are not extensively available, the concept of product inhibition is a well-established principle in enzyme kinetics. It is plausible that high concentrations of this compound or the final product, progesterone, could exert negative feedback on the activity of 3β-HSD, thereby modulating the rate of pregnenolone conversion. frontiersin.orgjcgo.org This would serve as a self-regulatory mechanism to prevent the overproduction of progesterone and other downstream steroids. The catalytic efficiency of different isoforms of 3β-HSD varies, which could be related to the different levels of endogenous substrates and products in various steroidogenic tissues. oup.com

Physiological Relevance in Steroid-Producing Tissues

This compound is a pivotal, yet transient, intermediate compound in the biosynthesis of steroid hormones. Its formation is a critical step in the conversion of pregnenolone to progesterone, a reaction catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase/Δ⁵-Δ⁴ isomerase (3β-HSD). This conversion is fundamental to steroidogenesis in the primary steroid-producing tissues: the gonads, the placenta, and the adrenal cortex. The enzyme exists in two main isoforms with tissue-specific expression: type I (HSD3B1) is predominantly found in the placenta and skin, while type II (HSD3B2) is characteristic of the adrenal glands and gonads. reactome.org

Ovarian and Testicular Steroid Hormone Dynamics

In both the ovaries and testes, this compound serves as the immediate precursor to progesterone in the Δ⁵ pathway of steroidogenesis. Following the synthesis of pregnenolone from cholesterol, the HSD3B2 enzyme acts on pregnenolone. reactome.org This process involves two distinct enzymatic activities: a dehydrogenase activity that oxidizes the 3β-hydroxyl group of pregnenolone to a 3-keto group, forming this compound, and an isomerase activity that subsequently moves the double bond from the B ring (Δ⁵) to the A ring (Δ⁴), yielding progesterone.

Research in animal models has provided evidence for this pathway. In studies using ovaries from immature rats, this compound was proposed to be the specific intermediate in the conversion of pregnenolone to progesterone. bioscientifica.com Further investigations have shown that this compound has a facilitative ability comparable to that of progesterone in inducing ovulation in PMSG-treated immature rats, highlighting its biological proximity to progesterone. bioscientifica.com

In testicular tissue, this conversion is equally crucial for the production of androgens. Progesterone, formed from this compound, is a necessary substrate for subsequent enzymes, such as 17α-hydroxylase/17,20-lyase (CYP17A1), which lead to the synthesis of androstenedione and testosterone. mdpi.com While research has also identified alternative pathways, the conversion of pregnenolone to progesterone via this compound remains a central route in testicular steroidogenesis. nih.gov

| Tissue | Precursor | Intermediate | Product | Key Enzyme | Primary Downstream Hormones |

|---|---|---|---|---|---|

| Ovary | Pregnenolone | This compound | Progesterone | HSD3B2 | Progesterone, Estrogens |

| Testis | Pregnenolone | This compound | Progesterone | HSD3B2 | Androgens (Testosterone) |

Contribution to Placental Steroid Hormone Synthesis

The human placenta is a major site of progesterone production during pregnancy, a process essential for maintaining uterine quiescence and supporting fetal development. nih.gov The synthesis of progesterone in the placenta relies on precursors derived from both maternal and fetal circulation, primarily pregnenolone synthesized from maternal cholesterol. The conversion of this vast supply of pregnenolone to progesterone occurs rapidly within placental cells. nih.gov

This critical conversion is catalyzed by the placental isoform of 3β-HSD, HSD3B1. reactome.org The reaction proceeds through the formation of this compound as an intermediate. Studies using isolated human placental cells have demonstrated a direct, dose-dependent production of progesterone from exogenous pregnenolone. nih.gov The efficiency of this conversion underscores the high activity of HSD3B1 in the placenta and the integral role of the this compound intermediate in facilitating the massive output of progesterone required to sustain pregnancy. nih.gov The progesterone produced is then secreted into both maternal and fetal circulations.

Function in Adrenal Cortex Steroidogenesis

The adrenal cortex synthesizes three main classes of steroid hormones: mineralocorticoids (e.g., aldosterone), glucocorticoids (e.g., cortisol), and androgens. The biosynthesis of all these hormones originates from cholesterol, with pregnenolone being the common precursor. nih.gov The conversion of pregnenolone to progesterone is a foundational step for all three pathways.

This reaction is catalyzed by the HSD3B2 isoform within the adrenal cortex. nih.gov Pregnenolone is first converted to the intermediate this compound, which is then rapidly isomerized to progesterone. nih.gov From progesterone, the pathways diverge:

In the zona glomerulosa, progesterone is converted to aldosterone (B195564).

In the zona fasciculata, progesterone is hydroxylated to form precursors for cortisol synthesis. wikipedia.orgmalattierare.gov.it

In the zona reticularis, progesterone can be channeled into the synthesis of adrenal androgens.

Studies of the human fetal adrenal gland during the second trimester have quantified the levels of various intra-adrenal steroids. Research has shown that pregnenolone is the most abundant steroid, while levels of progesterone, 17α-hydroxyprogesterone, and dehydroepiandrosterone sulphate (DHEAS) are also high. springermedizin.de The presence of substantial quantities of both the substrate (pregnenolone) and the product (progesterone) strongly indicates a high rate of flux through the intermediate, this compound, highlighting its essential function in fetal adrenal steroidogenesis. springermedizin.de

| Tissue | Precursor | Intermediate | Product | Key Enzyme | Primary Downstream Hormones |

|---|---|---|---|---|---|

| Placenta | Pregnenolone | This compound | Progesterone | HSD3B1 | Progesterone |

| Adrenal Cortex | Pregnenolone | This compound | Progesterone | HSD3B2 | Cortisol, Aldosterone, Adrenal Androgens |

Structural Analogs and Derivatives of Pregn 5 Ene 3,20 Dione in Research

Design and Synthesis of Analogs as Mechanistic Probes

The systematic modification of the pregnane (B1235032) structure is a key strategy for understanding its interaction with biological targets. By altering specific positions on the steroid nucleus, scientists can probe the structural requirements for binding and activity.

Rational Design of Modifications at Specific Positions (e.g., C-17, C-4, C-6) for SAR Studies

The rational design of pregnane analogs often focuses on positions known to be critical for biological activity, such as C-17, C-4, and C-6. Modifications at these sites have been shown to significantly influence interactions with enzymes like 5α-reductase and with steroid receptors.

C-17 Modifications: The introduction of substituents at the C-17α position has been a common strategy. For example, derivatives with a hydroxyl or an acetoxy group at C-17 have been synthesized to study their inhibitory effects on 5α-reductase. nih.gov The synthesis of 17α-bromo-pregn-5-ene-3,20-dione (17-bromopregnenolone) has also been reported as part of efforts to create probes for steroidogenic enzymes. nih.gov

C-4 Modifications: Alterations in Ring A, particularly at the C-4 position, have been explored to enhance biological activity. The introduction of a halogen, such as chlorine or bromine, at C-4 in conjunction with the conjugated Δ⁴ system has been shown to produce potent inhibitors of both types of 5α-reductase. nih.gov An epoxy function at C-4, C-5 has also been investigated, revealing selectivity for inhibiting the type 1 isozyme of 5α-reductase. nih.gov

Synthesis of Halogenated Pregnanes for Steroid Hydroxylase Investigations

Halogenated steroids serve as powerful tools for investigating the catalytic mechanisms and substrate tolerance of cytochrome P450 steroid hydroxylases, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and CYP21A2 (21-hydroxylase). nih.govnih.gov These enzymes are critical for the biosynthesis of essential steroid hormones, and their dysfunction leads to serious medical conditions. nih.gov

Efficient synthetic routes have been developed to introduce halogen atoms at the C-17 and C-21 positions of both progesterone (B1679170) and pregnenolone (B344588). nih.gov For instance, 17-bromo-pregn-5-ene-3,20-dione has been synthesized from its acetate (B1210297) precursor. nih.gov Other novel compounds, such as 21,21,21-trichloroprogesterone and 21,21,21-tribromoprogesterone, have been created using nucleophilic addition of chloroform (B151607) or bromoform (B151600) anions to an aldehyde precursor. nih.gov When these halogenated analogs are incubated with the target enzymes, they can act as probes. For example, CYP21A2 was found to metabolize 17-fluoroprogesterone, while CYP17A1 showed no activity, demonstrating the utility of these compounds in exploring the catalytic plasticity of human steroid hydroxylases. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

SAR studies are fundamental to understanding how chemical structure relates to biological activity. For pregn-5-ene-3,20-dione derivatives, these studies have focused on their potential as enzyme inhibitors and receptor modulators.

Inhibitory Activity against 5α-Reductase Enzymes (Types 1 and 2)

5α-reductase is an enzyme that converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). nih.gov Inhibitors of this enzyme are clinically important. Several derivatives of pregnane have been evaluated for their ability to inhibit the two main isozymes of 5α-reductase.

SAR studies have revealed key structural features for inhibitory activity:

An acetoxy or hydroxyl group at the C-17α position confers inhibitory activity against both type 1 and type 2 isozymes. nih.gov

An epoxy group at C-4,5 results in selective inhibition of the type 1 enzyme. nih.gov

A halogen (chlorine or bromine) at C-4 in the pregn-4-ene-3,20-dione framework leads to inhibition of both isozymes. nih.gov An increase in the electronegativity of ring A appears to favor inhibition of the type 1 enzyme. nih.gov

Esterification of the C-17α hydroxyl group in 4-halogenated derivatives can shift the selectivity towards the type 2 enzyme. nih.gov

The introduction of a nitrogen atom into the A-ring to form 4-aza steroids, particularly those with a 20-oxime group, can result in potent 5α-reductase inhibition. mdpi.com

| Compound | Modification | 5α-Reductase Type 1 Inhibition | 5α-Reductase Type 2 Inhibition | Reference |

|---|---|---|---|---|

| 17α-hydroxypregn-4-ene-3,20-dione | -OH at C-17 | Inhibits | Inhibits | nih.gov |

| 17α-hydroxy-4,5-epoxypregnan-3,20-dione | Epoxy at C-4,5 | Inhibits | No Inhibition | nih.gov |

| 4-chloro-17α-hydroxypregn-4-ene-3,20-dione | -Cl at C-4 | Inhibits | Inhibits | nih.gov |

| 4-bromo-17α-hydroxypregn-4-ene-3,20-dione | -Br at C-4 | Inhibits | Inhibits | nih.gov |

| 3,20-dioxo-4-chloropregn-4-ene-17α-yl-4-ethylbenzoate | -Cl at C-4, Ester at C-17 | No Inhibition | Inhibits | nih.gov |

| 4-Aza-5-pregnene-3,20-dione-20-oxime | Aza-steroid oxime | IC₅₀: 26 nM | Not specified | mdpi.com |

Androgen Receptor Binding Affinities

The androgen receptor (AR) is a nuclear receptor activated by androgens, playing a key role in male sexual development and prostate biology. wikipedia.org Some pregnane derivatives have been found to bind to the AR, acting as antagonists.

Key findings from SAR studies on AR binding include:

The presence of a conjugated system, such as a double bond at C-4 or double bonds at C-4 and C-6, enhances the binding affinity of pregnane derivatives to the androgen receptor. tandfonline.com

Steroids with a 4,16-pregnadiene-6,20-dione system exhibit higher antiandrogenic activity compared to those with a more saturated 4-pregnene-6,20-dione structure. tandfonline.com

Certain progesterone derivatives, such as 17α-hydroxypregn-4-ene-3,20-dione and its 4-bromo derivative, have been shown to bind to the AR. nih.gov

| Compound Class | Structural Feature | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Dihydrotestosterone (Standard) | - | 3.2 | tandfonline.com |

| Cyproterone Acetate (Standard) | - | 4.4 | tandfonline.com |

| 4,16-pregnadiene-6,20-dione derivatives | 4,6-diene system | High Affinity | tandfonline.com |

| 4-pregnene-6,20-dione derivatives | 4-ene system | Lower Affinity | tandfonline.com |

| 17α-hydroxypregn-4-ene-3,20-dione | -OH at C-17 | Binds to AR | nih.gov |

| 4-bromo-17α-hydroxypregn-4-ene-3,20-dione | -Br at C-4, -OH at C-17 | Binds to AR | nih.gov |

Interactions with Membrane Progesterone Receptors (e.g., pregna-1,4-diene-3,20-dione)

Besides the classical nuclear progesterone receptor, progesterone and its analogs can interact with membrane progesterone receptors (mPRs), which belong to the progestin and adipoQ receptor (PAQR) family. mdpi.com These receptors mediate rapid, non-genomic actions of progestins. mdpi.comnih.gov The binding specificity of mPRs differs significantly from that of nuclear receptors. nih.gov

SAR studies of steroid binding to mPRα have shown that:

A 3-keto group is important for binding, as its replacement with a 3α-hydroxy or 3β-hydroxy group significantly reduces or abolishes affinity. nih.gov

The 20-keto group is also critical; its removal leads to a loss of affinity for mPRα. nih.gov

The introduction of a 17α-hydroxy group markedly decreases binding affinity for mPRα. nih.gov

An 11β-hydroxy substituent also results in a significantly lower binding affinity. nih.gov

While specific binding data for pregna-1,4-diene-3,20-dione to mPRs is not detailed in the provided context, the established SAR principles for related steroids suggest that the planarity and electronic distribution conferred by the additional double bond at C-1 would likely modulate its interaction with the receptor binding pocket. The binding of various progestins to mPRs is specific, with the receptors showing the highest affinity for the physiologically relevant progestin in a given species. nih.gov

Antiviral Activity through Specific Protein Binding

Derivatives of pregnane-3,20-dione (B8747763) have emerged as potential antiviral agents. One notable study identified a pregnane-3,20-dione derivative, specifically 17,21-[(methylborylene)bis(oxy)]-(5β)-pregnane-3,20-dione, isolated from the marine brown alga Turbinaria ornata, as a potent inhibitor of the White Spot Syndrome Virus (WSSV), a significant pathogen in shrimp aquaculture. Research demonstrated that this compound exhibits strong and stable binding to multiple WSSV envelope proteins, namely VP28, VP24, and VP110. This interaction is believed to be the mechanism behind its antiviral action, suggesting its potential as a broad-spectrum antiviral agent against WSSV. The binding efficiency and stability of the compound with these viral proteins were confirmed through molecular docking and dynamics simulations.

Characterization of Naturally Occurring Pregnane Derivatives

Nature is a rich source of pregnane derivatives, often found as glycosides in various plant species. The isolation and characterization of these compounds are essential for discovering new bioactive molecules.

Isolation and Identification from Plant Sources

The isolation of pregnane glycosides from plant sources is a meticulous process that involves several stages of extraction and purification. The general workflow begins with the extraction of dried plant material, typically using a solvent such as ethanol. This crude extract is then subjected to partitioning with solvents of varying polarities, such as n-butanol and water, to separate compounds based on their solubility.

Further purification is achieved through various chromatographic techniques. Column chromatography using stationary phases like silica (B1680970) gel, Diaion HP-20, and MCI gel is commonly employed for initial fractionation. Subsequent separation of closely related compounds is often performed using high-performance liquid chromatography (HPLC) with columns such as octadecylsilane (B103800) (ODS).

Once isolated, the structural elucidation of these pregnane glycosides is carried out using a combination of spectroscopic methods. High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula. Infrared (IR) spectroscopy helps in identifying functional groups like hydroxyls and carbonyls. The core structure and the nature and sequence of sugar moieties are determined using one-dimensional (1D) and two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy, including techniques like ¹H-¹H COSY, HSQC, HMBC, and NOESY.

Below is a table summarizing the isolation of some naturally occurring pregnane glycosides:

| Plant Source | Isolated Compounds | Key Separation and Identification Techniques |

| Marsdenia tenacissima | Marsdeosides A–I | Column chromatography (silica gel, ODS), preparative HPLC, 1D & 2D NMR, HRESIMS, IR spectroscopy. mdpi.com |

| Gymnema sylvestre | Gymsylvestrosides A–D | Column chromatography (D-101 macroporous resin, silica gel, MCI resin), preparative HPLC (ODS column), HRESIMS, 1D & 2D NMR. |

| Caralluma hexagona | New pregnane glycosides | Column chromatography, preparative HPLC, 1D & 2D NMR, HRESIMS. nih.gov |

| Solanum nigrum | Solanigroside A and B | Column chromatography (ODS), ESI-MS, 1D & 2D NMR. scribd.com |

| Hemidesmus indicus | Medidesmine, hemisine, desmisine | FAB-MS, EI-MS, ¹H and ¹³C NMR spectroscopy. researchgate.netnih.gov |

| Cynanchum menarandrense | Menarandrosides A-E | NMR and mass spectrometry. nih.gov |

Biological Activities of Naturally Occurring Derivatives

Naturally occurring pregnane derivatives, particularly pregnane glycosides, exhibit a wide array of biological activities, making them promising candidates for drug discovery.

Anti-inflammatory Activity: Certain pregnane glycosides isolated from Marsdenia tenacissima, specifically marsdeosides A, H, and I, have demonstrated inhibitory activity against nitric oxide (NO) production in lipopolysaccharide-activated macrophages. mdpi.com This suggests their potential as anti-inflammatory agents. The IC50 values for these compounds were found to be 37.5, 38.8, and 42.8 μM, respectively. mdpi.com

Enzyme Inhibitory Activity: Pregnane glycosides from Caralluma hexagona have shown inhibitory effects on α-glucosidase and pancreatic lipase. nih.gov This activity is significant for the management of metabolic disorders like diabetes and obesity. The inhibition of these enzymes can help in controlling postprandial hyperglycemia and fat absorption. acs.org

Anticancer Activity: Research has indicated that pregnane derivatives possess potential as anticancer agents. For instance, synthetic pregnane derivatives with triazole or imidazole (B134444) moieties have been shown to inhibit the proliferation of human cancer cell lines, including prostate (PC-3), breast (MCF7), and lung (SK-LU-1) cancer cells. While these are synthetic, they highlight the potential of the pregnane scaffold in cancer therapy. Naturally occurring pregnane glycosides have also been investigated for their cytotoxic effects against various cancer cell lines.

5α-Reductase Inhibition: Several progesterone derivatives, which share the pregnane skeleton, have been synthesized and evaluated for their ability to inhibit 5α-reductase. This enzyme is involved in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), and its inhibition is a key strategy in the treatment of benign prostatic hyperplasia and androgenic alopecia.

Other Activities: A broad range of other biological activities has been attributed to pregnane glycosides, including immunomodulatory, antioxidant, antiulcer, and antimicrobial properties. For example, pregnane glycosides from Cynanchum menarandrense were investigated for their potential to stimulate glucagon-like peptide-1 (GLP-1) secretion, which is relevant to diabetes treatment. nih.gov Although individual compounds did not show activity, a fraction enriched in these glycosides did, suggesting a synergistic effect. nih.gov

The diverse biological activities of both synthetic and naturally occurring pregnane derivatives underscore the importance of this class of compounds in medicinal chemistry and drug discovery. Further research into their mechanisms of action and structure-activity relationships is crucial for the development of new therapeutic agents.

Advanced Methodologies for Studying Pregn 5 Ene 3,20 Dione

Chromatographic Separation and Detection Techniques

Chromatographic techniques are fundamental to the analysis of Pregn-5-ene-3,20-dione, providing the necessary separation from a multitude of other structurally similar steroids.

High-Performance Liquid Chromatography (HPLC) serves as a robust method for the quantitative analysis of steroids, including isomers of pregnanedione. While specific protocols for this compound are not extensively detailed in the provided results, the availability of standards for related compounds like 5-beta-pregnane-3,20-dione (B7797214) for HPLC use underscores the applicability of this technique. The quantitative power of HPLC lies in its ability to separate compounds based on their physicochemical properties, followed by detection using methods such as UV-Vis absorption, allowing for accurate concentration measurements. For reliable quantification, a certified reference material or a well-characterized standard of this compound is essential.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a cornerstone for steroid metabolome analysis due to its high sensitivity and specificity. nih.gov This technique allows for the simultaneous quantification of multiple steroid hormones from small sample volumes, making it ideal for comprehensive steroid profiling. nih.gov LC-MS/MS methods have been developed to measure a wide array of steroids, and while not always explicitly listing this compound, the platforms are capable of including it in steroid panels. thermofisher.cn The "gold standard" in steroid profiling, LC-MS/MS, can achieve lower limits of quantification ranging from 0.005 ng/ml to 1 ng/ml for various steroids. nih.govchromsystems.com The process typically involves sample extraction (e.g., protein precipitation and liquid-liquid extraction), followed by chromatographic separation on a reverse-phase column and detection by a triple quadrupole mass spectrometer. nih.gov This powerful technique is invaluable for studying the complex interplay of steroids in various physiological and pathological states.

Table 1: Key Features of LC-MS/MS for Steroid Profiling

| Feature | Description | Reference |

| High Sensitivity | Enables the detection of low-concentration steroids. | nih.govchromsystems.com |

| High Specificity | Minimizes interference from other matrix components and structurally similar steroids. | nih.gov |

| Multiplexing | Allows for the simultaneous measurement of a panel of steroids in a single run. | nih.govchromsystems.com |

| Small Sample Volume | Requires minimal amounts of biological samples, such as serum. | nih.gov |

| Accuracy | Provides reliable and accurate quantification of steroid levels. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds, including steroid metabolites. dutchtest.com For steroids, which are often not volatile, derivatization is typically required prior to analysis to increase their volatility. dutchtest.com GC-MS has been successfully employed to identify and quantify steroid hormone metabolites in various biological samples, such as urine. dutchtest.com The technique offers excellent chromatographic resolution and mass spectral information, which aids in the structural elucidation of metabolites. researchgate.net The Golm Metabolome Database, for instance, contains mass spectra of metabolites quantified using GC-MS, highlighting its role in metabolomics. mpg.de While direct analysis of this compound by GC-MS may require specific derivatization protocols, the technique is well-suited for analyzing its downstream metabolites, providing insights into its metabolic fate.

Spectroscopic and Spectrometric Characterization of this compound and its Transformations

The structural elucidation and characterization of this compound and its transformation products rely heavily on spectroscopic and spectrometric methods. Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS and GC-MS), is instrumental in determining the molecular weight and fragmentation patterns of the steroid and its metabolites. researchgate.netnih.gov This information is critical for identification and structural confirmation. While detailed spectroscopic data such as Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy for this compound are not provided in the search results, these techniques are fundamental in unequivocally determining the chemical structure of steroids, including the position of double bonds and the stereochemistry of chiral centers.

In Vitro and Ex Vivo Model Systems for Metabolic and Enzymatic Research

Understanding the metabolic pathways and enzymatic reactions involving this compound is greatly facilitated by the use of in vitro and ex vivo model systems. These models allow for the study of specific enzymes and metabolic steps in a controlled environment.

Cell-free homogenates of tissues, such as ovarian corpora lutea, provide a means to study the activity of steroidogenic enzymes in a near-native environment. omicsdi.org Such systems have been used to investigate the metabolism of pregnenolone (B344588) to progesterone (B1679170) and other downstream steroids. omicsdi.org These studies can elucidate the relative activities of different metabolic pathways and how they are influenced by factors like coenzyme concentrations. omicsdi.org Furthermore, the use of recombinant enzymes, expressed and purified from various systems, allows for the detailed kinetic characterization of individual enzymatic reactions. This approach is crucial for understanding the specific roles of enzymes like 3β-hydroxysteroid dehydrogenase and 20α-hydroxy steroid dehydrogenase in the synthesis and metabolism of pregnane (B1235032) derivatives. omicsdi.org

Intact Cell and Tissue Culture Systems for Steroidogenesis Pathways

Intact cell and tissue culture systems are indispensable tools for elucidating the complex pathways of steroidogenesis, including the synthesis and metabolism of this compound. These in vitro models allow for the investigation of cellular processes and regulatory mechanisms in a controlled environment, providing insights that are often difficult to obtain from whole-organism studies.

Leydig cells, located in the testes, are a primary site of androgen production and serve as a crucial model for studying the pathways involving this compound. mdpi.com In these cells, steroidogenesis is a multi-step process that begins with the mobilization of cholesterol. nih.gov Luteinizing hormone (LH) is the principal regulator of this process, though other factors such as growth hormones and insulin (B600854) also play a role. mdpi.com Within the Leydig cell, cholesterol is transported into the mitochondria, which is the rate-limiting step in steroid biosynthesis. nih.gov Here, the cholesterol side-chain cleavage enzyme, CYP11A1, converts cholesterol to pregnenolone. nih.gov Pregnenolone is a critical precursor that can then be metabolized to various other steroids. omicsdi.org One of the key subsequent steps is the conversion of pregnenolone to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). This compound is an intermediate in the broader steroidogenic cascade. Cultured Leydig tumor cells have been instrumental in studying the inhibition of steroid production, demonstrating how specific compounds can block the conversion of cholesterol to pregnenolone, thereby affecting the entire downstream pathway. nih.gov

The adrenal cortex is another vital site for steroid hormone production, and cell culture models derived from this tissue are widely used to study steroidogenesis. tohoku.ac.jp The human adrenal cortex produces mineralocorticoids, glucocorticoids, and androgens in distinct cell types. tohoku.ac.jp In vitro models, such as primary cultures of adrenal cells and established cell lines like the NCI-H295R, have been pivotal in understanding the regulation of steroidogenic enzymes. tohoku.ac.jp Adrenocorticotropic hormone (ACTH) is the primary stimulator of steroidogenesis in the adrenal cortex, acting through the cAMP signaling pathway to enhance the expression of steroidogenic enzymes. tohoku.ac.jp Studies using these cell cultures have detailed the enzymatic steps leading to the synthesis of cortisol and other adrenal steroids, where this compound is a metabolic intermediate.

The placenta is another critical tissue for steroid hormone synthesis, particularly during pregnancy. The study of placental steroidogenesis often involves the use of cultured trophoblast cells. Research on rat ovarian corpora lutea has highlighted the dynamic changes in steroidogenic enzyme activity around parturition. omicsdi.org Specifically, the activity of 20α-hydroxy steroid dehydrogenase increases significantly, redirecting the metabolism of pregnenolone away from progesterone and towards 20α-hydroxypregn-4-en-3-one. omicsdi.org This shift is crucial for the cessation of progesterone secretion that precedes labor. omicsdi.org Such studies demonstrate the utility of tissue culture systems in understanding the tissue-specific regulation of steroid metabolism, including the pathways involving pregnenedione derivatives.

Table 1: Cell and Tissue Culture Systems in Steroidogenesis Research

| Cell/Tissue Type | Key Steroidogenic Hormones/Enzymes | Relevance to this compound Research |

|---|---|---|

| Leydig Cells | Testosterone (B1683101), CYP11A1, 3β-HSD | Model for androgen synthesis pathways where this compound is an intermediate. |

| Adrenal Cortex Cells | Cortisol, Aldosterone (B195564), DHEA, ACTH, CYP11A1 | Elucidation of glucocorticoid and mineralocorticoid synthesis pathways involving pregnenedione derivatives. |

Microbial Cell Biocatalysis Systems for Steroid Transformations

Microbial cell biocatalysis represents a powerful and versatile tool for the transformation of steroids, including this compound and its precursors. Microorganisms possess a vast array of enzymes that can catalyze specific and often stereoselective reactions that are challenging to achieve through conventional chemical synthesis. These biotransformations are typically carried out under mild conditions, making them an environmentally friendly alternative to traditional chemical methods.

A significant application of microbial biocatalysis in steroid chemistry is the introduction of hydroxyl groups at various positions on the steroid nucleus. This hydroxylation is a critical step in the synthesis of many pharmaceutically important steroids. For instance, the precursor to this compound, pregnenolone (3β-hydroxypregn-5-en-20-one), has been successfully biotransformed by various fungi. Mucor piriformis has been shown to hydroxylate pregnenolone to produce 3β,7α-dihydroxypregn-5-en-20-one and 3β,7α,11α-trihydroxypregn-5-en-20-one. Similarly, Botrytis cinerea can convert pregnenolone into 3β,11α,16β-trihydroxypregn-5-en-20-one and 11α,16β-dihydroxypregn-4-en-3,20-dione.

The bacterium Mycolicibacterium neoaurum has been engineered to convert phytosterols (B1254722) into 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC). nih.gov This intermediate can then be chemically converted in a four-step process to pregna-1,4,9(11),16(17)-tetraene-3,20-dione, a valuable precursor for corticosteroid synthesis. nih.gov This combined microbial and chemical process offers a more sustainable and efficient route for producing important steroid synthons. nih.gov

Microbial transformations are not limited to hydroxylation. Other reactions such as oxidation, reduction, and side-chain cleavage are also common. These reactions are highly regio- and stereoselective, providing access to a wide range of steroid derivatives with unique biological activities. The ability of microorganisms to perform these complex transformations has made them invaluable in the pharmaceutical industry for the production of steroid-based drugs.

Table 2: Examples of Microbial Transformations of Pregnenolone

| Microorganism | Substrate | Product(s) |

|---|---|---|

| Mucor piriformis | Pregnenolone | 3β,7α-dihydroxypregn-5-en-20-one, 3β,7α,11α-trihydroxypregn-5-en-20-one |

| Botrytis cinerea | Pregnenolone | 3β,11α,16β-trihydroxypregn-5-en-20-one, 11α,16β-dihydroxypregn-4-en-3,20-dione |

Molecular Modeling and Computational Approaches

Protein-Ligand Docking Studies to Elucidate Binding Mechanisms

Protein-ligand docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in understanding the binding mechanisms of steroids like this compound with their target enzymes. By simulating the interaction between the steroid and the active site of an enzyme, researchers can gain insights into the structural basis of enzyme specificity and inhibition.

In the context of steroidogenesis, docking studies can be used to investigate the binding of this compound and its derivatives to various enzymes involved in their synthesis and metabolism. For example, the binding of pregnene derivatives to 5α-reductase, a key enzyme in androgen metabolism, has been explored using molecular docking. These studies have helped to identify the structural features of the steroid that are important for binding and inhibitory activity.

A study on novel 4-azathis compound derivatives utilized molecular docking to explore their affinity for several steroid targets, including 5α-reductase type 2, estrogen receptor α, androgen receptor, and CYP17A1. The results of these simulations provided valuable information on the potential interactions between these compounds and their target proteins, helping to explain their observed biological activities.

The general approach for such studies involves obtaining the three-dimensional structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB). The structure of the ligand, in this case, a derivative of this compound, is then docked into the active site of the protein using specialized software. The docking program samples a large number of possible binding poses and scores them based on a scoring function that estimates the binding affinity. The resulting docked conformations can then be visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the protein-ligand complex.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can provide detailed insights into its conformational flexibility and its dynamic interactions with biological macromolecules, such as enzymes and cell membranes.